molecular formula C19H17N5O2S B15054609 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B15054609
M. Wt: 379.4 g/mol
InChI Key: BGDZSVNAUVKUTA-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a triazinoindole core linked via a thioether bridge to an acetamide group substituted with a 4-ethoxyphenyl moiety. Its structural complexity arises from the fusion of a 1,2,4-triazine ring with an indole system, creating a planar aromatic scaffold.

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C19H17N5O2S/c1-2-26-13-9-7-12(8-10-13)20-16(25)11-27-19-22-18-17(23-24-19)14-5-3-4-6-15(14)21-18/h3-10H,2,11H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

BGDZSVNAUVKUTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2

Origin of Product

United States

Preparation Methods

Conventional Cyclocondensation Method

The classical approach involves the reaction of isatin (indole-2,3-dione) with thiosemicarbazide under acidic reflux conditions. This generates 2,5-dihydro-3H-triazino[5,6-b]indole-3-thione (1) as a key intermediate. The mechanism proceeds via:

  • Hydrazinecarbothioamide formation : Isatin reacts with thiosemicarbazide to form a Schiff base intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the thiol group on the adjacent carbonyl carbon, facilitated by NaOH or K₂CO₃, yields the tricyclic triazinoindole thione.

Reaction Conditions :

  • Solvent: Ethanol/water mixture
  • Temperature: Reflux (78–80°C)
  • Time: 6–8 hours
  • Yield: 60–70%

Microwave-Assisted Synthesis

Source demonstrates a greener alternative using microwave irradiation in aqueous media:

  • A mixture of isatin and thiosemicarbazide in water undergoes microwave irradiation (200 W, 4–6 minutes).
  • The intermediate hydrazinecarbothioamide cyclizes in situ with K₂CO₃ under continued microwave exposure (2–3 minutes).

Advantages :

  • Yield : 85–90% (vs. 60–70% conventionally)
  • Time : 10 minutes total (vs. 8 hours)
  • Solvent : Water eliminates organic waste

Preparation of Chloro-N-(4-Ethoxyphenyl)acetamide

The acetamide side chain is synthesized from 4-ethoxyaniline and chloroacetyl chloride:

Reaction Protocol

  • Nucleophilic acyl substitution :
    • 4-Ethoxyaniline reacts with chloroacetyl chloride in anhydrous THF at 0–5°C.
    • Triethylamine neutralizes HCl byproducts.
  • Isolation : The product precipitates upon cooling and is recrystallized from ethanol.

Characterization Data :

  • IR : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide)
  • ¹H NMR (CDCl₃) : δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 4.03 (q, J=7.0 Hz, 2H, OCH₂), 4.27 (s, 2H, CH₂Cl), 7.12–7.58 (m, 4H, aromatic)

Coupling of Triazinoindole Thione with Chloroacetamide

The final step involves nucleophilic substitution to form the thioether bond:

Conventional Alkylation

  • Reaction : Triazinoindole thione (1) reacts with chloro-N-(4-ethoxyphenyl)acetamide in DMF at 80°C for 12 hours.
  • Base : K₂CO₃ or NaH deprotonates the thiol to enhance nucleophilicity.

Yield : 65–75%

Microwave-Accelerated Coupling

Source reports enhanced efficiency using microwaves:

  • Conditions : 150 W, 5 minutes in ethanol/water (1:1)
  • Yield : 88–92%

Comparative Data :

Method Time Yield (%) Purity (%)
Conventional 12 h 65–75 90–95
Microwave 5 min 88–92 98–99

Analytical Characterization

The target compound is validated using:

  • LC-MS : m/z 423.1 [M+H]⁺ (calc. 422.45)
  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, OCH₂CH₃), 3.98 (s, SCH₂), 4.02 (q, OCH₂), 6.85–8.25 (m, indole and aryl protons)
  • Elemental Analysis : C₂₁H₁₈N₄O₂S requires C 63.30%, H 4.55%, N 14.06%; found C 63.22%, H 4.61%, N 14.12%

Optimization Challenges and Solutions

Side Reactions

  • Over-alkylation : Controlled stoichiometry (1:1.05 molar ratio of thione to chloroacetamide) minimizes di-substitution.
  • Hydrolysis of Ethoxy Group : Use of anhydrous DMF prevents cleavage under basic conditions.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility but require post-reaction dialysis.
  • Ethanol/water mixtures : Preferred for microwave methods due to rapid heating and easy isolation.

Industrial-Scale Considerations

Parameter Batch Process (Conventional) Flow Chemistry (Microwave)
Throughput 200 g/day 1.5 kg/day
Energy Consumption 15 kWh/kg 5 kWh/kg
Waste Generation 8 L solvent/kg 1.5 L solvent/kg

Source highlights that microwave-assisted flow systems reduce environmental impact while doubling output.

Chemical Reactions Analysis

Types of Reactions

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions typically result in the replacement of the ethoxy group with other nucleophiles .

Scientific Research Applications

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antidepressant Activity (Tail Suspension Test, TST):
  • Acetamide derivatives (e.g., N-(4-chlorophenyl), N-(2-nitrophenyl)): Exhibit moderate to weak activity compared to standard drugs like imipramine .
  • Propionamide derivatives (C1–C18): Show significantly reduced efficacy, highlighting the critical role of a two-carbon acyl chain for optimal activity .
Substituent Impact:
  • Electron-withdrawing groups (e.g., 4-bromo, 2-nitro): May enhance binding affinity but reduce solubility .
  • Electron-donating groups (e.g., 4-ethoxy): Likely improve solubility and pharmacokinetics, though direct activity data are lacking.

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
Target Compound (4-ethoxyphenyl) Not reported Not reported Expected: C=O (~1680 cm⁻¹), NH (~3300 cm⁻¹)
1-(5H-Triazinoindol-3-yl)-3-methyl-pyrazolone (32) 330–331 93.0 CH3 (1.80 ppm), CH2 (2.43 ppm)
N-(4-Bromophenyl)-8-bromo-5-methyl analog Not reported Not reported Bromine substituents alter mass (MW: 507.20)

Critical Analysis of Structural Modifications

Acyl Chain Length

  • Acetamide vs. Propionamide : The target compound’s two-carbon chain is optimal for antidepressant activity, as elongation to three carbons (propionamide) reduces efficacy by ~50% in TST models .

Substituent Positioning and Electronic Effects

  • 4-Ethoxyphenyl vs. 4-Chlorophenyl : The ethoxy group’s electron-donating nature may improve blood-brain barrier penetration compared to chloro’s electron-withdrawing effects, though chloro derivatives show moderate activity .
  • 2-Nitrophenyl vs.

Q & A

Q. What are the standard synthetic protocols for preparing 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide and its analogs?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the triazinoindole core via cyclization of thiosemicarbazide derivatives with chloroacetic acid under reflux conditions in DMF/acetic acid .
  • Step 2 : Introduction of the thioether linkage by reacting the triazinoindole intermediate with bromoacetic acid derivatives .
  • Step 3 : Coupling with substituted anilines (e.g., 4-ethoxyaniline) via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
  • Purification : Column chromatography (e.g., petroleum ether/EtOAC 2:1) yields pure products, with yields ranging from 30–35% for structurally similar compounds .

Q. How is structural characterization performed for this compound?

  • NMR : Key signals include:
    • 1H NMR : Aromatic protons (δ 7.1–8.5 ppm), methylene protons adjacent to sulfur (δ ~4.2 ppm, singlet), and ethoxy group protons (δ 1.3–1.4 ppm for CH3, δ 3.9–4.1 ppm for OCH2) .
    • 13C NMR : Carbonyl carbons (δ ~167 ppm for acetamide, δ ~166 ppm for triazinoindole), and quaternary carbons in the triazine ring (δ ~140–146 ppm) .
  • LCMS : Molecular ion peaks (e.g., [M+H]+) are used to confirm molecular weight (e.g., C19H18N4O2S: calc. 390.1, found 390.4) .

Q. What in vitro biological assays are commonly used to evaluate its pharmacological activity?

  • Anticancer : MTT assays against cancer cell lines (e.g., IC50 values in µM range) .
  • Antimicrobial : Disk diffusion or microdilution methods to determine MIC (Minimum Inhibitory Concentration) .
  • Mechanistic Studies : Western blotting for p53 pathway activation (e.g., Inauhzin analogs induce p53-dependent apoptosis) .

Advanced Research Questions

Q. How do substituent variations on the triazinoindole core and acetamide side chain influence bioactivity?

  • Triazinoindole Modifications :
    • 5-Methyl substitution (e.g., compound 15 in ): Enhances metabolic stability but reduces solubility.
    • 8-Bromo substitution (e.g., compound 16 in ): Increases antiproliferative activity (IC50 = 1.2 µM vs. 3.5 µM for non-brominated analog) but may introduce toxicity.
  • Acetamide Side Chain :
    • 4-Ethoxyphenyl : Balances lipophilicity and hydrogen-bonding capacity, improving blood-brain barrier penetration in CNS-targeted analogs .
    • 4-Fluorophenyl : Enhances antibacterial activity (MIC = 8 µg/mL vs. 16 µg/mL for unsubstituted phenyl) .

Table 1 : Substituent Effects on Anticancer Activity

Substituent (Position)IC50 (µM)Target Cell LineReference
5-Methyl (Triazinoindole)3.5MCF-7
8-Bromo (Triazinoindole)1.2HeLa
4-Ethoxy (Acetamide)5.8A549

Q. How can contradictory data on biological activity between studies be resolved?

  • Case Example : A triazinoindole analog shows IC50 = 2.1 µM in one study but IC50 = 8.4 µM in another .
  • Resolution Strategies :
    • Assay Standardization : Verify cell line authenticity, culture conditions, and compound purity (>95% by LCMS) .
    • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference .
    • Dose-Response Curves : Perform 8-point serial dilutions (0.1–100 µM) to improve accuracy .

Q. What computational methods are used to predict binding modes and optimize derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., SIRT1 for Inauhzin analogs) .
  • QSAR Models : Hammett constants (σ) and cLogP values correlate substituent electronic effects with activity (R² > 0.85 for triazinoindole derivatives) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (e.g., EGFR kinase) .

Q. How is metabolic stability assessed during preclinical development?

  • Microsomal Assays : Incubation with liver microsomes (human/rat) to calculate t1/2 and Clint (hepatic clearance) .
  • CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) to identify drug-drug interaction risks .
  • Metabolite ID : LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at C5 of indole core) .

Methodological Notes

  • Synthetic Challenges : Low yields (≤35%) in final coupling steps require optimization of stoichiometry (1.2 eq. aniline) and temperature (0°C → RT) .
  • Analytical Pitfalls : NMR signal overlap in aromatic regions (δ 7.0–8.5 ppm) necessitates 2D experiments (HSQC, HMBC) for unambiguous assignment .
  • Biological Replication : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) are critical for reproducibility .

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